N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide
Description
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Properties
Molecular Formula |
C21H27NO5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H27NO5S/c1-14-9-15(2)21(16(3)10-14)26-12-20(23)22(11-19-6-5-17(4)27-19)18-7-8-28(24,25)13-18/h5-6,9-10,18H,7-8,11-13H2,1-4H3 |
InChI Key |
LXZAMKOMEOXDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Contains a tetrahydrothiophene ring with a 1,1-dioxide functional group.
- Substituents : Includes a furan ring with a methyl group and a phenoxy acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H29NO5S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 874129-74-5 |
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as ERK1/2. This is significant in the context of human cancer cell lines where the compound has shown selective cytotoxicity.
- Cell Cycle Regulation : Studies suggest that it may affect cell cycle progression, particularly in promoting G1 to S phase transition in certain cancer cell lines.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction via caspase activation |
| MCF7 (Breast) | 8.7 | Inhibition of ERK signaling pathway |
| HepG2 (Liver) | 15.0 | Induction of oxidative stress leading to apoptosis |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on A549 Cells : This study demonstrated that treatment with the compound resulted in significant cell death compared to control groups, with an observed increase in apoptotic markers.
- MCF7 Cell Line Analysis : The compound was shown to decrease cell viability significantly while inducing cell cycle arrest at the G1 phase.
Potential Therapeutic Applications
Given its promising biological activity, this compound has potential applications in:
- Cancer Therapy : Its ability to selectively target cancer cells makes it a candidate for further development as an anticancer agent.
- Drug Development : The unique structural features could be leveraged to design new derivatives with enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
